2-[N,N-Bis(trifluoromethylsulfonyl)amino]pyridine
Overview
Description
2-[N,N-Bis(trifluoromethylsulfonyl)amino]pyridine, also known as N-(2-Pyridyl)bis(trifluoromethanesulfonimide), is a chemical compound with the molecular formula C7H4F6N2O4S2 and a molecular weight of 358.24 g/mol . This compound is widely recognized for its utility as a triflating reagent, which is essential in various organic synthesis processes .
Mechanism of Action
Target of Action
The primary target of 2-[N,N-Bis(trifluoromethylsulfonyl)amino]pyridine, also known as 1,1,1-Trifluoro-N-(pyridin-2-yl)-N-((trifluoromethyl)sulfonyl)methanesulfonamide, is lithium enolates of ketones . These are intermediates in various organic reactions and play a crucial role in the formation of carbon-carbon bonds.
Mode of Action
This compound acts as a reactive agent that converts lithium enolates of ketones into vinyl triflates . The trifluoromethylsulfonyl groups in the compound interact with the lithium enolates, facilitating the conversion .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the conversion of lithium enolates of ketones to vinyl triflates . This process is a key step in many organic synthesis reactions, including the total synthesis of certain alkaloids .
Pharmacokinetics
It’s important to note that the compound hydrolyzes in water , which could impact its stability and reactivity in aqueous environments.
Result of Action
The result of the action of this compound is the formation of vinyl triflates from lithium enolates of ketones . Vinyl triflates are versatile intermediates in organic synthesis, used in various coupling reactions and in the synthesis of complex organic molecules .
Action Environment
The action of this compound is influenced by environmental factors such as moisture. The compound is sensitive to moisture and should be stored in a cool, dry place . It’s also worth noting that the compound’s reactivity may be influenced by the presence of other substances in the reaction environment .
Preparation Methods
The synthesis of 2-[N,N-Bis(trifluoromethylsulfonyl)amino]pyridine typically involves the reaction of 2-aminopyridine with triflic anhydride . The reaction conditions include maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve scaling up this reaction while ensuring the purity and yield of the product through optimized reaction parameters and purification techniques .
Chemical Reactions Analysis
2-[N,N-Bis(trifluoromethylsulfonyl)amino]pyridine undergoes various chemical reactions, including:
Substitution Reactions: It is commonly used to convert lithium enolates of ketones to vinyl triflates.
Oxidation and Reduction Reactions: While specific oxidation and reduction reactions involving this compound are less documented, its functional groups suggest potential reactivity under appropriate conditions.
Common Reagents and Conditions: Typical reagents include triflic anhydride and 2-aminopyridine, with reaction conditions often involving low temperatures and inert atmospheres to maintain stability.
Major Products: The primary products formed from these reactions are aryl triflates and vinyl triflates, which are valuable intermediates in organic synthesis.
Scientific Research Applications
2-[N,N-Bis(trifluoromethylsulfonyl)amino]pyridine has several scientific research applications:
Chemistry: It is used as a triflating reagent in the synthesis of aryl and vinyl triflates.
Biology and Medicine: Its role in synthesizing biologically active compounds makes it valuable in medicinal chemistry research.
Comparison with Similar Compounds
2-[N,N-Bis(trifluoromethylsulfonyl)amino]pyridine can be compared with other similar compounds such as:
N-Phenyl-bis(trifluoromethanesulfonimide): This compound also serves as a triflating reagent but differs in its aromatic substitution pattern.
N-(5-Chloro-2-pyridyl)bis(trifluoromethanesulfonimide): Similar in structure but with a chloro substituent, affecting its reactivity and applications.
Trifluoromethanesulfonimide: A simpler structure that lacks the pyridine ring, used in various triflation reactions.
The uniqueness of this compound lies in its combination of the pyridine ring and the bis(trifluoromethylsulfonyl) groups, providing a balance of reactivity and stability that is advantageous in many synthetic applications .
Properties
IUPAC Name |
1,1,1-trifluoro-N-pyridin-2-yl-N-(trifluoromethylsulfonyl)methanesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F6N2O4S2/c8-6(9,10)20(16,17)15(5-3-1-2-4-14-5)21(18,19)7(11,12)13/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXLQEJHUQKKSRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F6N2O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50336503 | |
Record name | 1,1,1-Trifluoro-N-(pyridin-2-yl)-N-(trifluoromethanesulfonyl)methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50336503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145100-50-1 | |
Record name | 1,1,1-Trifluoro-N-(pyridin-2-yl)-N-(trifluoromethanesulfonyl)methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50336503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[N,N-Bis(trifluoromethylsulfonyl)amino]pyridine [Triflating Reagent] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main application of 2-[N,N-Bis(trifluoromethylsulfonyl)amino]pyridine in organic synthesis?
A1: this compound serves as a potent triflating agent in organic synthesis []. It effectively converts ketones into their corresponding vinyl triflates by reacting with either thermodynamic or kinetic enolates generated through deprotonation. This reagent also facilitates the formation of aryl triflates. []
Q2: How is this compound synthesized?
A2: The synthesis of this compound involves the reaction of 2-aminopyridine with triflic anhydride in the presence of pyridine []. This reaction proceeds at low temperatures and requires purification of the crude product, typically through distillation, to obtain pure 2-PyrNTf2. []
Q3: Can you provide an example of how this compound is used in total synthesis?
A3: In the first total synthesis of (±)-Saudin, this compound was crucial for generating a sterically hindered enol triflate []. This enol triflate was subsequently used in a Stille coupling reaction to introduce a furyl group, highlighting the reagent's utility in complex molecule synthesis. []
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